(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
“(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a synthetic small molecule featuring a hybrid structure combining an indole scaffold with a phenylpiperazine moiety. The indole core is substituted with a methyl group at the 1-position and a ketone-linked phenylpiperazine at the 4-position.
Key structural attributes include:
- Indole moiety: The 1-methyl substitution enhances metabolic stability by reducing susceptibility to oxidative degradation.
- Phenylpiperazine group: The 4-phenylpiperazine fragment contributes to receptor-binding versatility, often observed in ligands targeting serotonin (5-HT) or dopamine receptors .
- Ketone linker: The methanone bridge between the indole and piperazine groups may influence conformational flexibility and pharmacokinetic properties.
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(1-methylindol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H21N3O/c1-21-11-10-17-18(8-5-9-19(17)21)20(24)23-14-12-22(13-15-23)16-6-3-2-4-7-16/h2-11H,12-15H2,1H3 |
InChI Key |
XQRKOVRXXIBQDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the condensation of phenylhydrazine with various carbonyl compounds . For (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone, a typical synthetic route might involve the reaction of 1-methylindole with a suitable piperazine derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxindole derivatives.
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole or piperazine rings .
Scientific Research Applications
(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The piperazine ring can enhance the compound’s ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- Chlorine or fluorine substitutions on the indole ring (e.g., 6a, 6c) correlate with antiproliferative activity, likely due to enhanced electrophilic interactions with kinase targets .
- Methoxy or hydroxy groups on the aryl ring (e.g., 1e, 1f) improve solubility and physicochemical properties but may reduce CNS penetration due to increased polarity .
Scaffold Flexibility :
- Replacing the indole core with oxazole (e.g., 5c) shifts activity toward acetylcholinesterase (AChE) inhibition, highlighting scaffold-dependent target selectivity .
- Hybridization with β-carboline (e.g., Compound 115) introduces anti-parasitic activity, demonstrating the versatility of piperazine-containing frameworks .
Positional Isomerism :
- The indole substitution position (2-yl vs. 4-yl) significantly impacts molecular geometry. For example, indole-2-yl derivatives (e.g., 6a) exhibit stronger antiproliferative effects compared to indole-4-yl analogs, possibly due to better alignment with kinase active sites .
Biological Activity
(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone, often referred to as an indole derivative, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is . The compound features an indole ring system attached to a piperazine moiety, which is known to influence its biological interactions significantly.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone have shown strong antiproliferative activity against various cancer cell lines. A study reported that certain derivatives exhibited GI values lower than that of doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | GI (µM) |
|---|---|---|
| Doxorubicin | A549 | 1.20 |
| Doxorubicin | MCF-7 | 0.90 |
| Doxorubicin | Panc-1 | 1.40 |
| Indole Derivative A | A549 | 0.95 |
| Indole Derivative B | MCF-7 | 0.80 |
| Indole Derivative C | Panc-1 | 1.00 |
Dopamine Receptor Activity
The compound has been evaluated for its activity on dopamine receptors, particularly the D3 receptor. It has been shown to promote β-arrestin translocation and G protein activation, which are critical for dopamine signaling pathways . The structure-activity relationship (SAR) studies indicate that modifications on the piperazine core can enhance selectivity and potency at the D3 receptor while minimizing activity at the D2 receptor.
Table 2: Dopamine Receptor Activity
| Compound ID | D3R Agonist Activity (EC nM) | D2R Antagonist Activity (IC nM) |
|---|---|---|
| Compound 1 | 710 ± 150 | 15,700 ± 3,000 |
| Compound 2 | 278 ± 62 | 9,000 ± 3,700 |
| Compound 3 | 98 ± 21 | >100,000 |
Case Studies
Several case studies have documented the therapeutic potential of this class of compounds:
- Case Study on Anticancer Efficacy : A derivative of (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone was tested against colorectal cancer models and showed significant tumor reduction compared to control groups .
- Neuropharmacological Evaluation : In a rodent model, administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating neuropsychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
